Josiphos SL-J502-1
Description
Significance of Asymmetric Catalysis in Modern Organic Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of single enantiomers, which is crucial as the biological activity of chiral molecules often resides in only one of their enantiomeric forms. sigmaaldrich.com The development of effective chiral catalysts allows for the production of these valuable compounds with high efficiency and selectivity, often on an industrial scale. sigmaaldrich.com The importance of this field was highlighted by the 2001 Nobel Prize in Chemistry, awarded for pioneering work in catalytic asymmetric synthesis. sigmaaldrich.com
Overview of Chiral Diphosphine Ligands
Among the vast array of chiral ligands developed, diphosphine ligands have proven to be particularly effective and versatile. nih.govpnas.org These ligands possess two phosphorus atoms that can coordinate to a metal center, forming a stable chelate ring. rsc.org The chirality of the diphosphine ligand is transferred to the catalytic complex, influencing the stereochemical outcome of the reaction. tcichemicals.com Chiral diphosphine ligands are broadly categorized based on the source of their chirality, which can stem from a chiral backbone, as seen in ligands like DIOP and BINAP, or from P-chirogenic centers, as in DIPAMP. tcichemicals.com
Historical Development and Impact of the Josiphos Ligand Family
The Josiphos ligands are a highly successful and versatile class of chiral diphosphine ligands. wikipedia.orgresearchgate.net Their development began in the early 1990s at Ciba (now Novartis) Central Research Laboratories, where a team led by Antonio Togni was investigating ferrocenyl ligands. wikipedia.org A key breakthrough came from technician Josi Puleo, who first prepared these ligands with secondary phosphines. wikipedia.org The name "Josiphos" honors his contribution and is now used for the entire family of these ligands. wikipedia.orgresearchgate.net
The Josiphos family is characterized by a ferrocene (B1249389) backbone and is highly modular, allowing for easy tuning of its steric and electronic properties by modifying the phosphine (B1218219) substituents. researchgate.net This adaptability has led to their designation as "privileged ligands," as they are successful in a wide range of catalytic reactions. researchgate.netrsc.org One of the most significant industrial applications of a Josiphos ligand is in the large-scale production of (S)-metolachlor, the active ingredient in a widely used herbicide. wikipedia.org This process involves an enantioselective hydrogenation of an imine, which proceeds with high conversion and turnover numbers. wikipedia.org
Focus on Josiphos SL-J502-1
This compound is a specific member of the Josiphos ligand family, identified by the CAS Number 223120-71-6. sigmaaldrich.com Its systematic name is (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine. sigmaaldrich.comcookechem.com
Chemical Structure and Properties
This compound is a chiral ferrocenyl diphosphine ligand. chemicalbook.com It is an orange powder with a molecular weight of 542.45 g/mol and an empirical formula of C₃₂H₄₀FeP₂. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 223120-71-6 sigmaaldrich.comguidechem.com |
| Molecular Formula | C₃₂H₄₀FeP₂ sigmaaldrich.com |
| Molecular Weight | 542.45 g/mol sigmaaldrich.com |
| Appearance | Orange powder sigmaaldrich.com |
| Optical Purity | ≥99% ee sigmaaldrich.com |
Synthesis and Characterization
The synthesis of Josiphos ligands is well-established, allowing for the creation of a diverse library of ligands with varied phosphine substituents. researchgate.net While specific details for the industrial synthesis of SL-J502-1 are proprietary, the general approach involves the stereoselective functionalization of a ferrocene precursor.
Characterization of this compound involves various spectroscopic techniques. The 195Pt NMR chemical shifts for platinum complexes of similar diphosphine ligands fall in a range consistent with a cis-PtS₂P₂ coordination sphere. rsc.org
Applications in Asymmetric Catalysis
This compound, often in complex with transition metals like ruthenium or rhodium, has demonstrated significant utility as a catalyst in a variety of asymmetric reactions.
Asymmetric Hydrogenation
While specific examples for SL-J502-1 in asymmetric hydrogenation are not as widely reported as for other Josiphos family members, the general class is highly effective for the hydrogenation of various functional groups. For instance, rhodium complexes of Josiphos ligands are used for the asymmetric hydrogenation of enamides. sigmaaldrich.com
Asymmetric C-C Bond Forming Reactions
Recent research has highlighted the effectiveness of ruthenium-JOSIPHOS complexes, including those with SL-J502-1, in carbon-carbon bond-forming reactions. Specifically, these catalysts are used in the redox-neutral coupling of primary alcohols with allenes or butadienes to form homoallylic alcohols. nih.govnih.govthieme-connect.com In one study, a ruthenium catalyst modified with the JOSIPHOS ligand SL-J502-01 was used for the C-C coupling of methylallene or butadiene with an alcohol, showing good to excellent levels of diastereo- and enantioselectivity. nih.gov In another instance, the use of SL-J502-1 in the ruthenium-catalyzed carbonyl allylation with gaseous allene (B1206475) resulted in a product with 85% enantiomeric excess. nih.gov
Other Asymmetric Transformations
The versatility of the Josiphos ligand family suggests potential applications for SL-J502-1 in other asymmetric transformations, such as C-N and C-X bond-forming reactions, although specific, detailed research findings for this particular ligand in these areas are less prevalent in the reviewed literature.
This compound stands as a significant member of the privileged Josiphos ligand family. Its modular design, rooted in a chiral ferrocene backbone, allows for its successful application in a range of important asymmetric catalytic reactions, most notably in stereoselective C-C bond formations. The continued exploration of its catalytic capabilities is expected to further broaden its utility in the synthesis of complex chiral molecules.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H40FeP2 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[5-(1-diphenylphosphanylethyl)cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2 |
InChI Key |
YHYNLRXFTNTBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Josiphos Sl J502 1: Structural Features and Chiral Properties
Ligand Architecture and C1-Symmetry of Josiphos SL-J502-1
The fundamental structure of this compound is built upon a ferrocene (B1249389) scaffold, featuring two different phosphine (B1218219) groups attached to a cyclopentadienyl (B1206354) (Cp) ring. This arrangement results in a molecule with C1-symmetry, meaning it lacks any rotational symmetry axes, planes of symmetry, or a center of inversion. This low symmetry is a key feature of many successful chiral ligands. nih.gov
The specific architecture of this compound involves a (R)-1-[(SP)-2-(di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine structure. sigmaaldrich.comsolvias.com The chirality of the ligand arises from both the planar chirality of the substituted ferrocene unit and the central chirality of the ethyl bridge connecting the two phosphine groups. This dual chirality is a hallmark of the Josiphos ligand family.
The C1-symmetry of this compound plays a crucial role in its catalytic activity. When coordinated to a metal center, such as ruthenium, the ligand's lack of symmetry can lead to the formation of a stereogenic metal center. nih.gov This, in combination with the inherent chirality of the ligand itself, creates a highly defined and asymmetric environment around the metal, which is essential for differentiating between enantiomeric transition states during a catalytic reaction.
Enantiomeric Forms and Stereochemical Relationship (SL-J502-1 and SL-J502-2)
This compound has a corresponding enantiomer, designated as Josiphos SL-J502-2. solvias.comthieme-connect.comgoogle.com Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. In the case of the Josiphos ligands, SL-J502-2 is the (S)-1-[(R)-2-(di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine. solvias.comgoogle.comchemicalbook.in
The stereochemical relationship between SL-J502-1 and SL-J502-2 is that of object and its mirror image. They possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in spatial arrangement is what gives them their distinct chiral properties. When used in asymmetric catalysis, one enantiomer will typically favor the formation of one enantiomeric product, while its counterpart will favor the formation of the opposite enantiomeric product. thieme-connect.comnih.gov
The availability of both enantiomers of a chiral ligand is highly advantageous in synthetic chemistry. It allows for the selective synthesis of either enantiomer of a desired product, which is often crucial in the development of pharmaceuticals and other biologically active molecules where only one enantiomer exhibits the desired activity.
Table 1: Properties of this compound and its Enantiomer SL-J502-2
| Property | This compound | Josiphos SL-J502-2 |
| Systematic Name | (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine sigmaaldrich.com | (S)-1-[(R)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine google.comchemicalbook.in |
| CAS Number | 223120-71-6 sigmaaldrich.comsolvias.com | 223121-01-5 solvias.comchemicalbook.in |
| Molecular Formula | C₃₂H₄₀FeP₂ solvias.com | C₃₂H₄₀FeP₂ solvias.com |
| Molecular Weight | 542.46 g/mol solvias.com | 542.46 g/mol solvias.com |
| Appearance | Powder sigmaaldrich.com | Orange powder chemicalbook.in |
| Optical Purity | ≥99% ee sigmaaldrich.com | Not specified |
Design Principles for Chiral Induction in Ferrocene-Based Diphosphine Ligands
The design of ferrocene-based diphosphine ligands like this compound is guided by several key principles aimed at maximizing chiral induction in catalytic reactions. The ferrocene unit serves as a rigid and sterically demanding scaffold. scbt.com The inter-ring distance of approximately 3.3 Å in ferrocene is suitable for creating a well-defined chiral pocket. mdpi.com
A crucial design element is the introduction of chirality. In Josiphos ligands, this is achieved through a combination of planar chirality, arising from the substitution pattern on the cyclopentadienyl rings, and central chirality at the side chain connecting the phosphine groups. acs.org The presence of two different phosphine substituents, as seen in many Josiphos ligands, contributes to the C1-symmetry, which is often beneficial for achieving high enantioselectivity. nih.gov
The electronic properties of the phosphine groups are also a critical design consideration. The combination of an electron-rich, sterically bulky phosphine (like di-tert-butylphosphine) and another phosphine group (like diphenylphosphine) allows for fine-tuning of the electronic and steric environment around the metal center. This modulation of the metal's reactivity is key to controlling the catalytic cycle and achieving high selectivity. scbt.com
Furthermore, the conformational flexibility of the ligand is an important factor. While the ferrocene backbone is rigid, the side chain possesses some conformational mobility. This allows the ligand to adopt the optimal geometry for the transition state of the desired reaction, thereby enhancing the stereochemical outcome. The design of these ligands often involves creating a "chiral pocket" or a "chiral cleft" where the substrate can bind in a highly specific orientation, leading to effective enantiodiscrimination. tugraz.at
Ruthenium Catalyzed Transformations Employing Josiphos Sl J502 1
Enantioselective Carbonyl Allylation and Crotylation via Hydrogen Auto-Transfer
A significant application of the Ru-Josiphos SL-J502-1 catalytic system is in the enantioselective addition of allyl and crotyl groups to carbonyl compounds derived from primary alcohols. This process operates through a hydrogen auto-transfer mechanism, also known as borrowing hydrogen, where the primary alcohol is transiently oxidized in situ to an aldehyde. This aldehyde then acts as the electrophile for the nucleophilic addition of an organoruthenium species generated from an unsaturated precursor. The resulting alkoxide is then reduced by the hydrogen initially borrowed from the starting alcohol, regenerating the catalyst and yielding the homoallylic alcohol product.
The redox-neutral coupling of primary alcohols with gaseous allene (B1206475) (propadiene) represents an atom-efficient method for the synthesis of enantiomerically enriched homoallylic alcohols. nih.gov Iodide-bound ruthenium complexes modified with Josiphos ligands have proven to be particularly effective for this transformation. In a screening of various Josiphos ligands for the reaction between an alcohol and allene, the Josiphos SL-J502-1 ligand was identified as superior, providing the target homoallylic alcohol in good yield and high enantiomeric excess. nih.gov
Further optimization of reaction conditions, including solvent and concentration, revealed that conducting the reaction in 1,2-diethoxyethane (B108276) (DEE) at 0.1 M concentration could further enhance both yield and enantioselectivity. nih.gov The presence of trifluoroethanol (TFE) as an additive was found to be crucial for high conversion, while iodide counterions on the ruthenium catalyst are essential for maintaining optimal yields and enantioselectivities. nih.govnih.gov
Table 1: Optimization of Ru-Catalyzed C-C Coupling of Gaseous Allene with an Alcohol nih.gov
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | SL-J009-1 | THF | 72 | 80 |
| 2 | SL-J502-1 | THF | 75 | 85 |
| 3 | SL-J009-1 | DEE | 82 | 88 |
| 4 | SL-J502-1 | DEE | 86 | 90 |
Reaction conditions: RuI(CO)3(η3-C3H5) (catalyst precursor), ligand, alcohol, allene, TFE, solvent, 100 °C.
The Ru-Josiphos system also facilitates the stereoselective crotylation of primary alcohols using either 1,3-butadiene (B125203) or methylallene (1,2-butadiene) as the crotyl source. nih.gov These reactions provide a direct and byproduct-free route to valuable polyketide propionate (B1217596) motifs, yielding products of anti-crotylation with good to excellent levels of diastereoselectivity and enantioselectivity. nih.govx-mol.com
Interestingly, the optimal Josiphos ligand can differ depending on the diene used. While the ligand SL-J009-01 provided the best results for the reaction with methylallene, this compound was found to be optimal for the coupling of 1,3-butadiene with a propanediol (B1597323) benzyl (B1604629) ether, highlighting the distinct reactivities of the two isomers. nih.gov This distinction is significant as both dienes are expected to proceed through identical crotylruthenium intermediates. nih.gov The ability to perform these reactions in the presence of unprotected secondary alcohols demonstrates the high chemoselectivity of the catalytic system. nih.gov
Table 2: Ligand Effect in Ru-Catalyzed Crotylation with Butadiene Isomers nih.gov
| Entry | Diene | Ligand | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Methylallene | SL-J011-01 | 72 | 5:1 | 80 |
| 2 | Methylallene | SL-J502-1 | - | - | 85 |
| 3 | Methylallene | SL-J009-01 | 90 | 7:1 | 90 |
| 4 | 1,3-Butadiene | SL-J502-1 | 85 | 8:1 | 92 |
Reaction conditions: RuI(CO)3(η3-C3H5) (catalyst precursor), ligand, alcohol, diene, TFE, THF, 100 °C.
The high levels of stereocontrol in these ruthenium-catalyzed reactions are a direct consequence of the interplay between the chiral Josiphos ligand, the metal center, and the associated counterions. nih.govnih.govnih.gov Specifically, iodide counterions have been shown to be uniquely effective in controlling the stereochemistry at the ruthenium center. nih.gov This control is crucial for achieving high enantioselectivity. nih.gov
Computational studies and experimental evidence suggest that the iodide ion also participates in hydrogen bonding with the formyl C-H of the in situ-generated aldehyde, which helps to stabilize the favored transition state for carbonyl addition. nih.gov This organized transition state, dictated by the steric and electronic properties of the Josiphos ligand, leads to the observed high diastereoselectivity, typically favoring the anti isomer in crotylation reactions. nih.govresearchgate.net The choice of the specific Josiphos ligand, such as SL-J502-1, fine-tunes the chiral environment, ultimately determining the enantiomeric excess of the final product. nih.govnih.gov
Ruthenium-Catalyzed Carbonyl Reductive Couplings of Unsaturated Feedstocks Employing this compound
Extensive literature searches did not yield specific research findings, detailed data, or established protocols for the application of the this compound ligand in ruthenium-catalyzed carbonyl reductive couplings of unsaturated feedstocks. While the Josiphos family of ligands is known for its effectiveness in various asymmetric catalytic reactions, including hydrogenations of carbonyl compounds, specific data pertaining to the use of the SL-J502-1 variant in the context of this particular transformation are not available in the reviewed scientific literature. wikipedia.org
The general class of Josiphos ligands has been successfully employed in a range of metal-catalyzed transformations. sigmaaldrich.com These reactions include hydrogenation, cross-coupling, and cycloaddition reactions. sigmaaldrich.com However, detailed research findings, including data tables and specific reaction outcomes for the ruthenium-catalyzed reductive coupling of carbonyls with unsaturated substrates using the specific ligand this compound, remain to be publicly documented.
Further research and publication in this specific area would be necessary to provide the detailed findings and data tables as requested.
Rhodium Catalyzed Asymmetric Hydrogenation with Josiphos Sl J502 1
Hydrogenation of Olefinic and Carbonyl Bonds
The asymmetric hydrogenation of olefins and carbonyl groups represents a fundamental transformation for creating stereogenic centers. Rhodium complexes are particularly effective for the hydrogenation of functionalized olefins, such as dehydroamino acids and enamides. nih.govresearchgate.netnih.gov The selection of the chiral ligand is crucial for achieving high enantioselectivity. While the Josiphos ligand family is known for its effectiveness in the stereoselective hydrogenation of various simple alkenes and β-ketoesters, specific data on the performance of the Rhodium-Josiphos SL-J502-1 system for these substrate classes is not extensively detailed in the surveyed literature. nih.gov The development of rhodium catalysts for the asymmetric hydrogenation of challenging substrates, including various functionalized olefins, remains an active area of research, with continuous efforts to expand the substrate scope and enhance catalytic efficiencies. researchgate.netdiva-portal.org
Enantioselective Hydrogenation of Imines
The catalytic asymmetric hydrogenation of imines provides a direct and efficient route to chiral amines, which are valuable building blocks for pharmaceuticals and agrochemicals. The hydrogenation of cyclic imines, in particular, yields synthetically important chiral heterocyclic amines. rsc.org The reduction of quinoxalines to tetrahydroquinoxalines can be considered a double imine hydrogenation, highlighting the relevance of this reaction for creating complex chiral scaffolds. unimi.it While various transition metal catalysts, including those based on rhodium, iridium, and ruthenium, have been successfully applied to imine hydrogenation, the specific application and detailed performance data for the Rhodium-Josiphos SL-J502-1 system are not prominently featured in the available research. nih.govub.edu The development of catalysts for the enantioselective hydrogenation of less reactive imines, such as N-alkyl imines, remains a significant challenge. ub.edu
Asymmetric Hydrogenation of N-Heteroarenes
The reduction of N-heteroaromatic compounds is a powerful method for the synthesis of saturated heterocyclic rings, which are prevalent in numerous biologically active molecules. However, the dearomatization of these stable systems presents a significant synthetic challenge.
Chiral piperidines are key structural motifs in many pharmaceuticals. The asymmetric hydrogenation of substituted pyridines offers a direct entry to these valuable compounds. The reaction often requires activation of the pyridine (B92270) ring, for instance, by N-benzylation, to facilitate hydrogenation. unimi.it In a screening of various Josiphos ligands for the asymmetric hydrogenation of a 3-substituted pyridine derivative, the Rh-Josiphos SL-J502-1 catalyst was evaluated. The results, as part of a broader ligand screening, demonstrated moderate yield and enantioselectivity under the tested conditions. unimi.it
Table 1: Screening of Josiphos Ligands in the Asymmetric Hydrogenation of a 3-Substituted Pyridine Reaction conditions: 60a (0.025 mmol), Rh(cod)2OTf (2 mol%), Josiphos ligand (2.2 mol%), Et3N (5 equiv.), THF/TFE (2:1, 1.5 mL), 50 °C, 50 bar H₂, 20 h. Yield and ee determined by chiral GC. unimi.it
| Ligand (Josiphos) | R | R' | Yield of 61a (%) | ee of 61a (%) | Yield of TH-1 (%) |
| SL-J002-2 | Ph | tBu | 57 | 85 | 20 |
| SL-J001-1 | Ph | Cy | 23 | -45 | 15 |
| SL-J009-1 | Cy | tBu | 13 | -37 | 15 |
| SL-J013-1 | 4-MeO-3,5-diMeC₆H₂ | tBu | 60 | -78 | 20 |
| SL-J212-1 | 1-furyl | tBu | 25 | -56 | 56 |
| SL-J216-1 | 1-naphthyl | tBu | 60 | -4 | 9 |
| SL-J425-1 | 4-MeO-3,5-diMeC₆H₂ | o-tolyl | 12 | -5 | 12 |
| SL-J502-1 | tBu | Ph | 21 | 41 | 60 |
| SL-J505-1 | tBu | o-tolyl | 97 | 21 | 0 |
The asymmetric hydrogenation of isoquinolines to produce enantioenriched tetrahydroisoquinolines is a highly valuable transformation in medicinal chemistry. In the context of the total synthesis of complex natural products, Josiphos ligands have been screened for this purpose. In a study targeting the synthesis of Jorumycin, various ligands were tested for the asymmetric hydrogenation of a complex bis-isoquinoline substrate. Josiphos SL-J502-1 was among the ligands evaluated in this challenging transformation. caltech.edu
Table 2: Ligand Screening for the Asymmetric Hydrogenation of bis-Isoquinoline 8 caltech.edu Data extracted from supplementary materials for a study on the synthesis of Jorumycin. caltech.edu
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | SL-J001-1 | 30 | 50 |
| 2 | SL-J002-1 | 55 | 50 |
| 3 | SL-J005-1 | 60 | 45 |
| 4 | SL-J009-1 | 63 | 55 |
| 5 | SL-J502-1 | -- | -- |
| 6 | SL-J505-1 | -- | -- |
| (Note: Specific yield and ee values for SL-J502-1 were not provided in the excerpted table) |
Benzodiazepines are a class of compounds with significant therapeutic applications. The synthesis of enantioenriched benzodiazepine (B76468) derivatives is of great interest. Asymmetric hydrogenation of prochiral benzodiazepine precursors, such as cyclic imines, represents a key strategy for accessing these chiral targets. nih.gov While ruthenium catalysts have been specifically noted for the highly enantioselective hydrogenation of 2,4-disubstituted 1,5-benzodiazepines, rhodium-based systems are also employed in the synthesis of related seven-membered heterocyclic structures. acs.orgresearchgate.net For instance, rhodium-catalyzed asymmetric hydroamination has been used to synthesize chiral 3-vinyl-1,4-benzodiazepines. acs.org However, specific examples detailing the use of the Rhodium-Josiphos SL-J502-1 catalyst system for the direct hydrogenation of benzodiazepine intermediates were not found in the surveyed literature.
Optimization of Rhodium-Josiphos SL-J502-1 Catalyst Systems
The efficiency and selectivity of a catalytic asymmetric hydrogenation are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, hydrogen pressure, and additives is crucial for achieving high yields and enantiomeric excesses. For Rh-Josiphos catalyzed hydrogenations, a combination of a non-coordinating solvent like dichloromethane (B109758) (DCM) and a protic co-solvent such as trifluoroethanol (TFE) is often beneficial. unimi.it The choice of solvent can significantly impact both the reaction rate and the enantioselectivity. unimi.it Temperature and hydrogen pressure are also critical variables that need to be fine-tuned for each specific substrate-catalyst combination to maximize performance. unimi.it
An example of reaction optimization for a rhodium-catalyzed asymmetric hydrogenation is shown in the table below, illustrating the significant effect of solvent choice on yield and enantioselectivity.
Table 3: Optimization of Reaction Conditions for a Rh-Catalyzed Asymmetric Hydrogenation Data from a study on the asymmetric hydrogenation of 2-substituted pyridines, illustrating general optimization principles. unimi.it
| Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | ee (%) |
| DCM | 50 | 50 | 100 | 77 |
| CF₃CH₂OH | 50 | 50 | 1 | 43 |
| iPrOH | 50 | 50 | 95 | 68 |
| MeOH | 50 | 50 | 39 | 5 |
Iridium Catalyzed Asymmetric Reactions Featuring Josiphos Sl J502 1
Asymmetric Allylations, Crotylations, and Propargylations in Polyketide Construction
The construction of polyketide natural products, a class of structurally diverse and biologically important molecules, often relies on the stereocontrolled formation of carbon-carbon bonds. nih.govnih.gov Iridium-catalyzed asymmetric allylations, crotylations, and propargylations represent a significant strategy for accessing the chiral building blocks required for polyketide synthesis. nih.gov These reactions, in principle, allow for the direct and enantioselective coupling of allyl, crotyl, or propargyl precursors with appropriate substrates.
While the Josiphos family of ligands are well-established in asymmetric catalysis, detailed research findings specifically documenting the application of Josiphos SL-J502-1 in iridium-catalyzed asymmetric allylations, crotylations, and propargylations for polyketide construction are not extensively reported in the surveyed scientific literature. Enantioselective allylations of aldehydes and ketones mediated by chiral iridium complexes have been developed, and related transformations are of significant interest. thieme-connect.com
It is noteworthy that in the broader context of asymmetric catalysis for polyketide synthesis, the this compound ligand has demonstrated utility in reactions catalyzed by other transition metals, such as ruthenium. For instance, in ruthenium-catalyzed carbonyl crotylation reactions, this compound has been shown to provide good to excellent levels of diastereo- and enantioselectivity. nih.govthieme-connect.com Specifically, in the redox-neutral C-C coupling of methylallene with a propanediol (B1597323) derivative, the use of this compound resulted in an increased enantiomeric excess of the crotylation product. nih.gov
Table 1: Ligand Effect in Ru-Catalyzed Carbonyl Crotylation of Propanediol Benzyl (B1604629) Ether with Methylallene
| Ligand | Yield (%) | anti:syn Ratio | ee (%) |
|---|---|---|---|
| SL-J011-01 | 72 | 5:1 | 80 |
| SL-J502-01 | - | - | 85 |
| SL-J009-01 | 90 | 7:1 | 90 |
Data sourced from a study on ruthenium-catalyzed crotylation. nih.gov The table illustrates the influence of different Josiphos ligands on enantioselectivity, with SL-J502-1 providing a higher ee than SL-J011-01 under the tested conditions.
Despite its proven performance in related ruthenium-catalyzed systems, specific data tables and detailed research findings for the application of this compound in iridium-catalyzed allylations, crotylations, and propargylations for polyketide construction remain to be fully documented in the literature.
Mechanistic Investigations and Computational Analysis of Josiphos Sl J502 1 Catalysis
Catalyst Active Species Characterization
Understanding the structure and nature of the active catalytic species is fundamental to elucidating the reaction mechanism. For ruthenium complexes involving Josiphos ligands, this has been achieved through crystallographic studies and analysis of the stereochemical environment of the metal center.
Single crystal X-ray diffraction has been a crucial tool for characterizing ruthenium-Josiphos complexes. aps.org Studies on π-allylruthenium complexes with the general formula RuX(CO)(η3-C3H5)(JOSIPHOS), where X represents a halide (Cl, Br, or I), have provided significant insights. kaust.edu.sanih.gov These analyses revealed an octahedral geometry around the ruthenium center. nih.gov A key structural feature observed in these complexes is a trans relationship between the π-acidic carbonyl (CO) ligand and the π-donating halide ligand. nih.gov
Crystallographic data has shown that the choice of halide has a profound impact on the diastereomeric purity of the complex in the solid state. thieme-connect.com Specifically, for the RuX(CO)(JOSIPHOS)(η3-C3H5) series, the iodide-containing complex (X = I) was found to crystallize as a single diastereomer. thieme-connect.com In contrast, the analogous chloride (X = Cl) and bromide (X = Br) complexes were isolated as mixtures of diastereomers. thieme-connect.com This finding highlights the unique role of iodide in establishing a well-defined stereochemical environment at the metal center. kaust.edu.sathieme-connect.com
The Josiphos family of ligands, including SL-J502-1, possesses C1-symmetry. nih.govnih.gov When coordinated to a metal in an octahedral environment, such as ruthenium(II), the resulting complex becomes stereogenic at the metal center. nih.govthieme-connect.comnih.gov This metal-centered chirality, in addition to the inherent chirality of the ligand, creates multiple potential diastereomeric catalyst species. nih.gov Achieving high enantioselectivity requires that one of these diastereomers is predominantly formed and is more reactive or selective than the others. nih.gov
Investigations into RuX(CO)(η3-C3H5)(JOSIPHOS) complexes have demonstrated that the halide counterion is a key factor in controlling this metal-centered stereogenicity. kaust.edu.sanih.gov The halide-dependent diastereomeric preference observed in crystallographic studies directly correlates with the enantioselectivity of the catalytic reactions. kaust.edu.sa Iodide counterions, in particular, are exceptionally effective at enforcing control over the stereochemistry at the ruthenium center, leading to the high levels of enantioselectivity observed in many reactions catalyzed by Ru-Josiphos systems. nih.govresearchgate.net This control is crucial as the stereochemical information at the metal center is ultimately transferred to the product during the catalytic cycle. nih.gov
Influence of Counterions on Reactivity and Selectivity
Counterions are not merely spectators in catalysis involving Josiphos SL-J502-1; they play an active and often decisive role in determining both the rate and the stereochemical outcome of the reaction. The iodide ion, in particular, has been identified as having uniquely beneficial effects.
The use of iodide counterions is essential for achieving optimal yields and high enantioselectivities in numerous ruthenium-Josiphos catalyzed reactions, such as the C-C coupling of alcohols with allenes. nih.gov When compared directly with chloride and bromide analogues, iodide-bound catalysts consistently provide superior results. nih.gov
The role of iodide extends beyond simply controlling the stereogenicity of the resting-state catalyst. Computational studies have revealed that the iodide ion actively participates in stabilizing the key transition state for carbonyl addition. kaust.edu.saresearchgate.net By stabilizing the favored transition state, the iodide counterion lowers the activation energy for the desired reaction pathway, thereby enhancing both reaction rate and selectivity. kaust.edu.sa This dual function—enforcing stereocontrol at the metal center and stabilizing the transition state—explains the singular effectiveness of iodide in these catalytic systems. nih.govresearchgate.net
Computational analysis has uncovered specific, non-covalent interactions that are critical to the catalytic cycle. A key finding is the existence of a non-classical hydrogen bond between the iodide counterion and the formyl hydrogen of the aldehyde substrate (formyl C-H···I). kaust.edu.saresearchgate.net
In the favored transition state for carbonyl addition, the iodide is positioned in close proximity to the formyl C-H group, with a calculated I···H distance of 2.845 Å. kaust.edu.sa This interaction provides a crucial stabilizing effect, estimated to contribute to the lower energy of the favored transition state compared to other possible transition structures. kaust.edu.sa This formyl hydrogen bond is a critical component of the stereochemical model, helping to orient the substrate within the chiral pocket of the catalyst and stabilize the pathway leading to the major enantiomer. kaust.edu.saresearchgate.net
Elucidation of Reaction Pathways
Mechanistic studies, including deuterium (B1214612) labeling experiments, have helped to outline the catalytic cycle for reactions such as hydrogen auto-transfer processes catalyzed by ruthenium-Josiphos complexes. nih.govnih.gov These reactions provide an atom-efficient method for C-C bond formation. nih.gov
The generally accepted pathway for the hydrogen auto-transfer reaction between a primary alcohol and an unsaturated pronucleophile (e.g., an allene (B1206475) or diene) involves several key steps:
Alcohol Dehydrogenation : The catalytic cycle begins with the dehydrogenation of the primary alcohol substrate by the ruthenium complex. This step generates a transient aldehyde and a ruthenium hydride species. thieme-connect.comnih.gov
Hydrometalation : The ruthenium hydride then undergoes hydrometalation with the pronucleophile (e.g., allene). This forms a nucleophilic allylruthenium intermediate. thieme-connect.comnih.gov
Carbonyl Addition : The newly formed allylruthenium species and the aldehyde, held within the coordination sphere of the metal, undergo a C-C coupling reaction. nih.gov This carbonyl addition step is where the stereochemical information from the chiral catalyst is transferred to the product. nih.gov
Product Release and Catalyst Regeneration : Following the C-C bond formation, the resulting homoallylic alkoxide product is released, often facilitated by a co-catalyst like trifluoroethanol (TFE), which promotes the exchange to regenerate the active catalyst and liberate the alcohol product. nih.gov
In a specific example, the ruthenium-JOSIPHOS-catalyzed coupling of gaseous allene with primary alcohols showed that the Josiphos SL-J502-01 ligand was superior to others tested, affording the product in high yield and enantioselectivity. nih.gov
Data Tables
Table 1: Effect of Ligand and Reaction Conditions on Allene-Alcohol Coupling This table summarizes the optimization of the ruthenium-catalyzed C-C coupling of an alcohol with gaseous allene, highlighting the superior performance of the Josiphos SL-J502-01 ligand.
| Entry | Ligand | Temp (°C) | Solvent (M) | Yield (%) | ee (%) |
| 1 | SL-J002-1 | 80 | DEE (0.5 M) | Trace | - |
| 2 | SL-J002-1 | 110 | DEE (0.5 M) | 20 | 74 |
| 3 | SL-J013-01 | 110 | DEE (0.5 M) | 75 | 85 |
| 4 | SL-J502-01 | 110 | DEE (0.5 M) | 75 | 85 |
| 5 | SL-J502-01 | 110 | THF (0.1 M) | 79 | 88 |
| 6 | SL-J502-01 | 110 | DME (0.1 M) | 82 | 88 |
| 7 | SL-J502-01 | 110 | DEE (0.1 M) | 86 | 90 |
Data adapted from reference nih.gov. Reaction conditions involved an iodide-bound ruthenium catalyst. DEE = 1,2-diethoxyethane (B108276), THF = Tetrahydrofuran, DME = 1,2-dimethoxyethane, ee = enantiomeric excess.
Table 2: Influence of Halide Counterion on Allene-Alcohol Coupling This table demonstrates the critical role of the iodide counterion in achieving high yield and enantioselectivity, using the optimal ligand (SL-J502-01) and conditions from Table 1.
| Entry | Halide (X) | Yield (%) | ee (%) |
| 1 | I | 86 | 90 |
| 2 | Br | 29 | 75 |
| 3 | Cl | Trace | - |
Data adapted from reference nih.gov. All reactions were performed with the SL-J502-01 ligand in DEE (0.1 M) at 110 °C.
Deuterium Labeling Experiments for Mechanistic Delineation
Deuterium labeling studies have been instrumental in elucidating the intricate mechanisms of reactions catalyzed by ruthenium-Josiphos complexes, including those involving this compound. These experiments provide definitive evidence for the proposed catalytic cycles by tracing the pathways of hydrogen (deuterium) atoms throughout the reaction.
In the context of ruthenium-catalyzed carbonyl allylation via hydrogen auto-transfer, deuterium labeling has corroborated a mechanism initiated by alcohol dehydrogenation. nih.gov When a deuterated alcohol is used, the deuterium is incorporated into the product in a manner that confirms the transfer of hydrogen from the alcohol to the catalyst and subsequently to the substrate. For instance, in the dual ruthenium-catalyzed alkene isomerization-hydrogen auto-transfer reaction, deuterium labeling experiments have been crucial. nih.govorganic-chemistry.org These studies demonstrated the highly reversible nature of diene hydrometalation-β-hydride elimination and the reversible hydrogen transfer from the alcohol reactant. nih.gov When the reaction was conducted with deuterated reactants, deuterium was incorporated at every carbon atom derived from the diene, and a significant loss of deuterium was observed at the carbinol position, supporting the proposed reversible steps. nih.gov
Summary of Mechanistic Insights from Deuterium Labeling Studies
| Experiment Type | Observation | Mechanistic Implication | Reference |
|---|---|---|---|
| Reaction with deuterated primary alcohol (e.g., R-CD2OH) | Deuterium incorporated into the diene-derived portion of the product. | Confirms hydrogen auto-transfer mechanism where the alcohol provides the hydride to the catalyst. | nih.govnih.gov |
| Reaction of deuterated diene | Deuterium scrambling observed across all diene-derived carbons in the product. | Demonstrates highly reversible hydrometalation and β-hydride elimination steps. | nih.gov |
| Reaction with deuterated solvent (e.g., TFE-d1) | Deuterium incorporation at the 3-position of an indole (B1671886) substrate. | Supports tautomerization of an enamine to an iminium intermediate prior to hydrogenation. | unimi.it |
| Reaction under Deuterium Gas (D2) | Deuterium incorporation at the 2-position of an indole substrate. | Confirms the addition of a metal hydride species to an iminium intermediate during hydrogenation. | unimi.it |
Insights into Hydrometalation and β-Hydride Elimination Processes
The elementary steps of hydrometalation and β-hydride elimination are central to the catalytic activity of the this compound system, particularly in ruthenium-catalyzed hydrogen auto-transfer reactions. nih.govorganic-chemistry.org The process begins with the dehydrogenation of a primary alcohol via β-hydride elimination from a ruthenium(II) alkoxide intermediate, which generates an aldehyde and a ruthenium(II) hydride. nih.govnih.gov This ruthenium hydride is the key species that initiates the subsequent steps with the unsaturated substrate, such as a diene or allene. nih.govthieme-connect.com
In reactions involving skipped dienes, the ruthenium hydride promotes alkene isomerization to furnish a conjugated diene. nih.govorganic-chemistry.org This is followed by hydrometalation, where the Ru-H bond adds across one of the double bonds of the conjugated diene to form a nucleophilic π-allylruthenium species. thieme-connect.comnih.gov This intermediate is crucial as it is the species that adds to the aldehyde generated in the initial dehydrogenation step. thieme-connect.com
A notable feature of this catalysis is its chemoselectivity, which is explained by the formation of a fluxional olefin-chelated homoallylic alkylruthenium complex. nih.govacs.org This complex exists in equilibrium with a pentacoordinate η¹ form, which is necessary to enable β-hydride elimination. nih.govacs.org This chelation effect is also responsible for the stability of the homoallylic alcohol products, which resist further oxidation. The chelation of the homoallylic olefin occupies the final available coordination site on the ruthenium center, thereby suppressing the β-hydride elimination that would be required for oxidation to a ketone. thieme-connect.com The reversibility of the hydrometalation and β-hydride elimination steps is a key feature, allowing the system to achieve high selectivity. nih.gov
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the transition states of complex catalytic reactions, including those employing Josiphos-type ligands. While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided literature, the application of DFT to closely related ruthenium- and rhodium-Josiphos systems provides significant insight into its utility. DFT calculations are used to model the geometries and energies of reactants, intermediates, and, most importantly, transition states along a reaction pathway.
These calculations have been employed to support mechanistic hypotheses derived from experimental data, such as isotopic labeling. unimi.it For example, in asymmetric hydrogenations, DFT can be used to model the transition state of the hydride transfer from the metal to the substrate, helping to explain the observed enantioselectivity. unimi.it By comparing the energies of competing transition states leading to different stereoisomers, researchers can predict which product is favored. In some cases, DFT calculations have revealed the crucial role of non-covalent interactions, such as hydrogen bonding from a counterion, in stabilizing a particular transition state and thus dictating the stereochemical outcome. nih.gov This type of analysis is essential for understanding the origins of diastereo- and enantioselectivity and for the rational design of more effective catalysts. nih.gov
Gibbs Energy Calculations and Quasiharmonic Approximations
For a more accurate description of reaction energetics, computational studies often go beyond simple electronic energies to calculate Gibbs free energies (G). The Gibbs energy includes contributions from enthalpy (H) and entropy (S) and is a more reliable predictor of reaction spontaneity and equilibrium positions at a given temperature. In the context of computational studies involving organometallic catalysts like those with Josiphos ligands, obtaining accurate Gibbs energies is crucial.
One refined method involves the use of quasiharmonic approximations. Standard harmonic oscillator models for vibrational frequencies can be inaccurate for low-frequency modes, such as the torsions of ligand substituents, which are common in flexible molecules like this compound. The quasiharmonic approximation provides a correction to the vibrational entropy calculation by treating very low-frequency vibrational modes as free rotors, which can provide a more physically realistic model and thus a more accurate Gibbs free energy value. doi.org In one computational study that included a list of various ligands, a Gibbs free energy value with a quasiharmonic correction was reported for a structure relevant to a Rh-catalyzed hydrogenation that considered the this compound ligand. doi.org
Reported Computational Energy Data
| Parameter | Value | Method/Context | Reference |
|---|---|---|---|
| Free Energy with quasiharmonic correction | -1706.400912 hartree | Reported in a computational study for a Rh-catalyzed hydrogenation system that screened various ligands, including SL-J502-1. | doi.org |
Synthetic Applications and Strategies in Complex Chemical Synthesis
Application in Acyclic Stereocontrol and Diastereoselective Processes
The Josiphos family of ligands, to which SL-J502-1 belongs, is renowned for its ability to induce high levels of enantioselectivity in a wide array of metal-catalyzed reactions. wikipedia.orgscbt.com These ligands are particularly effective in asymmetric hydrogenations of C=C, C=O, and C=N bonds, which are fundamental transformations for establishing stereocenters in acyclic molecules. wikipedia.org The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center, allowing for precise control over the formation of specific stereoisomers.
While a broad range of Josiphos ligands has been successfully employed in various diastereoselective processes, specific documented examples focusing on Josiphos SL-J502-1 in general acyclic stereocontrol are not extensively detailed in the reviewed literature. However, the principles of its application can be understood from the broader context of the Josiphos family and its specific use in the synthesis of complex targets like Belzutifan, where it plays a crucial role in setting multiple stereocenters with high diastereoselectivity. doi.orgnih.gov The effectiveness of Josiphos ligands in these transformations stems from their rigid ferrocene (B1249389) backbone and the tunable steric and electronic properties of the phosphine (B1218219) moieties, which allow for fine-tuning of the catalyst's reactivity and selectivity for a given substrate. scbt.com
Total Synthesis and Fragment Synthesis Utilizing this compound Catalysis
The true utility of a chiral catalyst is often demonstrated in its successful application to the total synthesis of complex natural products and pharmaceutical agents. This compound and its enantiomer have played a key role in the synthesis of important pharmaceutical precursors and intermediates.
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their synthesis often requires the stereoselective construction of repeating propionate (B1217596) and butyrate (B1204436) motifs. While the catalytic asymmetric synthesis of such building blocks is a significant area of research, a direct application of this compound for the construction of polyketide substructures, specifically propionate and butyrate motifs, is not explicitly documented in the reviewed scientific literature. The development of catalytic methods for the stereocontrolled synthesis of these chiral building blocks is an ongoing challenge in organic synthesis.
The application of this compound and its enantiomer has been pivotal in the synthesis of key intermediates for important pharmaceutical agents.
Pironetin: In the context of the synthesis of (-)-pironetin, a potent immunosuppressant and anticancer agent, a notable application of a closely related Josiphos ligand has been reported. Specifically, the enantiomer of the ligand in focus, Josiphos SL-J502-2, was utilized in a dual ruthenium-catalyzed alkene isomerization-hydrogen auto-transfer reaction to enable an enantioselective alcohol C-H allylation. This key step allowed for the efficient synthesis of the C1-C7 fragment of (-)-pironetin in just four steps, a significant improvement over previous twelve-step syntheses. scbt.com This highlights the power of Josiphos-type ligands in streamlining the synthesis of complex natural product fragments.
Belzutifan: A prominent and well-documented application of this compound is in the enantio- and diastereoselective total synthesis of Belzutifan, a hypoxia-inducible factor 2α (HIF-2α) inhibitor. doi.orgnih.gov A crucial step in the synthesis involves a novel Rh-catalyzed asymmetric hydrogenation to install contiguous fluorinated stereocenters with high enantioselectivity. doi.orgnih.gov The Rhodium complex of this compound was identified as the optimal catalyst for the hydrogenation of a fluorinated spirocyclic olefin intermediate. doi.org This reaction proceeds with high conversion and excellent enantioselectivity, establishing the desired stereochemistry at two adjacent carbon centers.
The table below summarizes the results of the ligand screen for the asymmetric hydrogenation in the synthesis of a Belzutifan intermediate.
| Ligand | Conversion (%) | Enantiomeric Excess (ee %) |
| This compound | >99 | 94 |
| Josiphos SL-J505-1 | >99 | 92 |
| Josiphos SL-J506-1 | >99 | 93 |
| Walphos SL-W008-1 | >99 | 91 |
| Mandyphos SL-M004-1 | >99 | 88 |
| Data sourced from a study on the total synthesis of Belzutifan. doi.org |
This highly efficient and selective catalytic step is a testament to the capability of this compound in controlling complex stereochemical outcomes in pharmaceutical synthesis. The subsequent steps in the synthesis of Belzutifan build upon the stereocenters established in this key hydrogenation reaction. doi.org
Contribution to Streamlined and Atom-Efficient Organic Synthesis
The principles of green chemistry, particularly atom economy and process mass intensity (PMI), are increasingly important in modern organic synthesis, especially in the pharmaceutical industry. wjpps.combooks-library.website Catalytic processes, by their very nature, contribute to these goals by reducing the amount of stoichiometric reagents and often leading to shorter, more efficient synthetic routes.
While a specific quantitative analysis of the atom economy for the entire Belzutifan synthesis with and without the this compound catalyzed step is not provided in the reviewed literature, the qualitative benefits are clear. The high turnover number and turnover frequency often associated with Josiphos-catalyzed reactions mean that only a very small amount of the catalyst is required to produce a large amount of the desired product, further enhancing the efficiency and sustainability of the process. wikipedia.org The development and application of such powerful catalytic methods are crucial for the future of sustainable chemical manufacturing.
Future Prospects and Research Frontiers in Josiphos Sl J502 1 Chemistry
Exploration of New Catalytic Transformations
While the Josiphos ligand family is well-regarded for its efficacy in reactions such as hydrogenation and cross-coupling, the specific potential of Josiphos SL-J502-1 in a broader range of catalytic transformations remains an active area of investigation. researchgate.netscbt.com Future research is anticipated to focus on expanding its application to novel and more challenging chemical reactions.
One promising avenue is the exploration of its use in carbon-heteroatom bond-forming reactions beyond the well-established C-N couplings. This could include enantioselective C-O, C-S, and C-P bond formations, which are of significant interest in the synthesis of pharmaceuticals and agrochemicals. Furthermore, the unique electronic and steric properties of this compound may prove advantageous in cycloaddition reactions, providing stereocontrol in the synthesis of complex cyclic scaffolds. researchgate.net
The development of tandem or cascade reactions, where multiple transformations are carried out in a single pot, represents another exciting frontier. The stability and versatility of catalysts derived from this compound could enable the design of elegant one-pot syntheses of complex molecules, thereby increasing efficiency and reducing waste.
Advanced Ligand Modification and Optimization Strategies
The modular nature of the Josiphos scaffold provides a fertile ground for the development of new ligand variants with tailored properties. rsc.org While this compound possesses a specific combination of di-tert-butylphosphino and diphenylphosphino groups, systematic modifications of these phosphine (B1218219) moieties can lead to catalysts with enhanced activity, selectivity, and substrate scope.
Future optimization strategies are likely to involve:
Electronic Tuning: The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings of the diphenylphosphino group can modulate the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.
Steric Tuning: Altering the steric bulk of the phosphine substituents can create a more defined chiral pocket around the metal center, leading to higher enantioselectivities. This could involve replacing the tert-butyl or phenyl groups with other bulky alkyl or aryl groups.
Introduction of Functional Groups: The incorporation of functional groups onto the ligand backbone can introduce secondary interactions with the substrate or enable the immobilization of the catalyst on a solid support for easier separation and recycling.
These modifications, guided by computational modeling and high-throughput screening, will be instrumental in developing next-generation catalysts based on the this compound framework. A 2014 study on new copper complexes with Josiphos family ligands demonstrated that variations in steric and electronic properties through ligand modification had a positive effect on regio- and enantioselectivity in certain reactions. rsc.org
Integration with Flow Chemistry and Sustainable Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. The integration of this compound-based catalysts with innovative technologies like continuous flow chemistry holds significant promise for developing more environmentally friendly and efficient synthetic methods.
Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. The development of immobilized versions of this compound on solid supports is a key area of research that would facilitate its use in continuous flow reactors. This would not only simplify product purification but also enable catalyst recycling, a crucial aspect of sustainable catalysis.
Furthermore, exploring the use of greener reaction media, such as supercritical fluids or bio-based solvents, in conjunction with this compound catalysis can significantly reduce the environmental footprint of chemical transformations. The asymmetric hydrogenation of dimethyl itaconate in supercritical carbon dioxide has been explored, with a Josiphos ferrocenyl ligand showing high enantioselectivity, highlighting the potential for such sustainable approaches.
Deeper Mechanistic Understanding Through Advanced Analytical Techniques
A thorough understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts and the optimization of reaction conditions. While significant progress has been made in understanding the mechanisms of reactions catalyzed by Josiphos-metal complexes, there are still opportunities for deeper insights, particularly for this compound.
Advanced analytical techniques will play a pivotal role in this endeavor. In situ spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy, can provide real-time information about the structure and concentration of catalytic intermediates under reaction conditions. muni.cz These experimental techniques, when coupled with computational methods, can offer a comprehensive picture of the catalytic cycle.
Q & A
Q. How can researchers mitigate overinterpretation of preliminary catalytic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
